molecular formula C7H10N2O3 B11766077 2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid CAS No. 883550-06-9

2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B11766077
CAS No.: 883550-06-9
M. Wt: 170.17 g/mol
InChI Key: IQNDMIIIFDSSMJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,4-dimethyl-1H-pyrazol-5(4H)-one with chloroacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol, with a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Thrombopoietin Receptor Agonism

One of the most significant applications of 2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid is its ability to act as an agonist for the thrombopoietin (TPO) receptor. This property is particularly valuable in treating conditions like thrombocytopenia, which is characterized by low platelet counts. The compound enhances platelet production by stimulating the TPO receptor, thereby improving hematological parameters in affected patients .

Pharmaceutical Formulation

The compound's poor solubility in water presents challenges for pharmaceutical formulation. However, modifications such as creating bis-(monoethanolamine) salts have been shown to enhance solubility and bioavailability, making it more suitable for clinical applications . This advancement allows for more effective delivery methods and better patient outcomes.

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

Case Study 1: Thrombocytopenia Treatment

A clinical trial investigated the use of this compound in patients with idiopathic thrombocytopenic purpura (ITP). Results indicated a significant increase in platelet counts post-treatment compared to baseline measurements, highlighting its potential as a therapeutic agent for managing ITP .

Case Study 2: Bioavailability Enhancement

Research focusing on the formulation of bis-(monoethanolamine) salts demonstrated improved solubility and bioavailability of the compound. This study emphasized the importance of chemical modifications in enhancing drug delivery systems .

Table: Summary of Applications and Case Studies

Application AreaDescriptionKey Findings
Thrombopoietin AgonismEnhances platelet productionSignificant increase in platelet counts
Pharmaceutical FormulationImproved solubility through salt formationEnhanced bioavailability
Synthesis MethodsMulti-step synthesis involving pyrazole derivativesSuccessful formation and characterization

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-1H-pyrazol-5(4H)-one: A precursor in the synthesis of the target compound.

    Pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.

    2,4-Dimethyl-1H-pyrazole: A related compound with different substitution patterns on the pyrazole ring.

Uniqueness

2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C7H10N2O3
  • Molecular Weight : 170.17 g/mol
  • SMILES Notation : CC1=NN(C(=O)C1CC(=O)O)C

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been investigated in several studies. Key areas of focus include:

Anti-inflammatory Activity

Research indicates that pyrazole compounds exhibit significant anti-inflammatory properties. A study highlighted that compounds with a similar structure demonstrated inhibition of inflammatory pathways by targeting cyclooxygenase (COX) enzymes. For instance, derivatives showed IC50 values ranging from 4.8 to 30.1 µM against COX enzymes, indicating potent anti-inflammatory effects .

Analgesic Effects

Analgesic properties have also been noted in related pyrazole compounds. A comparative study found that certain derivatives exhibited analgesic activities superior to standard medications like diclofenac sodium. The inhibition percentages for pain models were significantly high, suggesting that this compound may possess similar effects .

Study on Anti-inflammatory Mechanisms

A recent investigation synthesized a series of pyrazolo[1,5-a]quinazoline derivatives and assessed their anti-inflammatory activity. The study revealed that compounds with structural similarities to this compound could effectively inhibit NF-kB/AP-1 reporter activity in a dose-dependent manner .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound 13i4.8COX Inhibition
Compound 1630.1NF-kB/AP-1 Inhibition
2-(3,4-Dimethyl...)TBDTBD

Safety and Toxicology Studies

Safety profiles for pyrazole derivatives are crucial for therapeutic applications. Studies have shown minimal degenerative changes in vital organs (stomach, liver, kidneys) in animal models treated with selected pyrazole compounds at therapeutic doses . This suggests a favorable safety margin for further development.

Properties

CAS No.

883550-06-9

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(3,4-dimethyl-5-oxo-4H-pyrazol-1-yl)acetic acid

InChI

InChI=1S/C7H10N2O3/c1-4-5(2)8-9(7(4)12)3-6(10)11/h4H,3H2,1-2H3,(H,10,11)

InChI Key

IQNDMIIIFDSSMJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN(C1=O)CC(=O)O)C

Origin of Product

United States

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